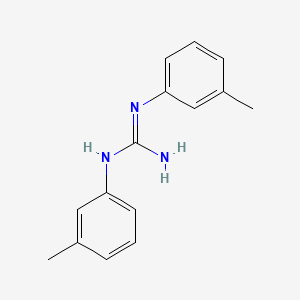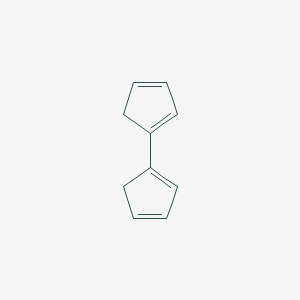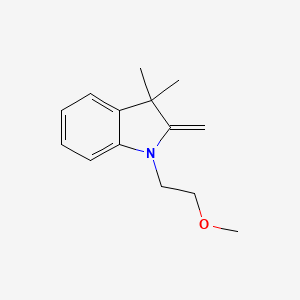
Bis(3-methylphenyl) but-2-ynedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where two 3-methylphenyl groups are attached to the alkyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) but-2-ynedioate typically involves the reaction of 3-methylphenol with but-2-ynedioic acid or its derivatives. One common method involves the esterification of but-2-ynedioic acid with 3-methylphenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Bis(3-methylphenyl) but-2-ynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Bis(3-methylphenyl) but-2-ynedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-methylphenyl) but-2-ynedioate: Unique due to the presence of two 3-methylphenyl groups attached to the alkyne moiety.
Dialkyl but-2-ynedioates: Similar structure but with different alkyl groups instead of 3-methylphenyl groups.
Phenyl but-2-ynedioates: Contain phenyl groups instead of 3-methylphenyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
53683-90-2 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
bis(3-methylphenyl) but-2-ynedioate |
InChI |
InChI=1S/C18H14O4/c1-13-5-3-7-15(11-13)21-17(19)9-10-18(20)22-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |
Clé InChI |
WNSSLEVEBAWZFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)C#CC(=O)OC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


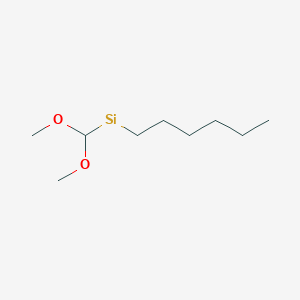
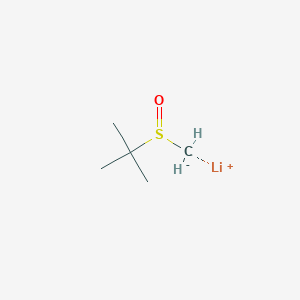

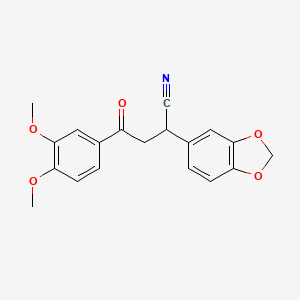
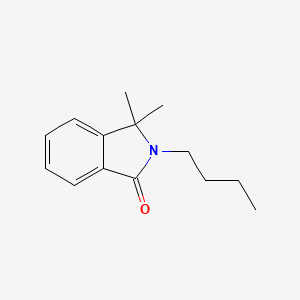
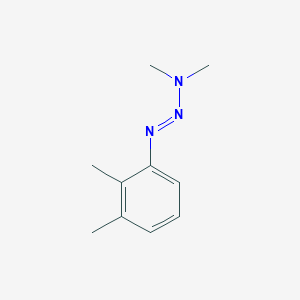
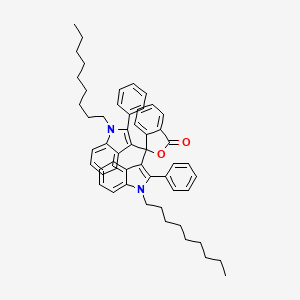
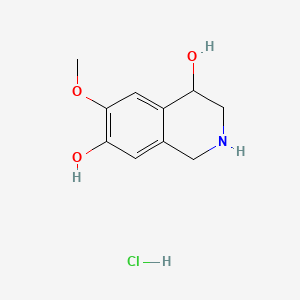
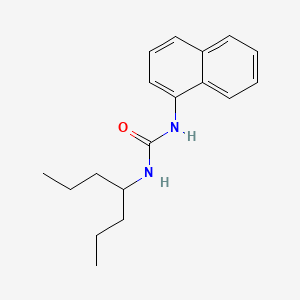
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
